molecular formula C12H6ClN5O5 B2424445 HIF-2alpha-IN-3 CAS No. 313964-19-1

HIF-2alpha-IN-3

Cat. No. B2424445
CAS RN: 313964-19-1
M. Wt: 335.66
InChI Key: PQZKMXPISWCLCU-UHFFFAOYSA-N
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Description

HIF-2alpha-IN-3 is a potent and selective inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α) transcription factor . HIF-2α is a transcription factor involved in the induction of genes regulated by oxygen . It is highly expressed in embryonic vascular endothelial cells (ECs) and activates the expression of target genes whose products modulate vascular function and angiogenesis .


Chemical Reactions Analysis

HIF-2α is highly expressed in embryonic vascular endothelial cells (ECs) and activates the expression of target genes whose products modulate vascular function and angiogenesis . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: (1) the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and (2) the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .

Scientific Research Applications

Mechanism of Action

Target of Action

HIF-2alpha-IN-3 primarily targets Hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays an essential role in the cellular response to low oxygen . HIF-2α is instrumental in the ability of cells to sense and adapt to changes in oxygen levels . It is involved in regulating hepatic fatty acid β-oxidation and has been identified as a rationale target for metastatic renal cell carcinoma (mRCC) treatment .

Mode of Action

HIF-2alpha-IN-3 interacts with HIF-2α, inhibiting its function. HIF-2α stabilization can occur under normoxia during immunity and inflammation, where it regulates metabolism and can directly regulate the expression of immune genes .

Biochemical Pathways

HIF-2α is involved in several biochemical pathways. It regulates lipid metabolism in alcoholic fatty liver disease through mitophagy . HIF-2α also induces liver steatosis, which promotes the progression of alcoholic fatty liver disease . Moreover, HIF-2α is involved in the regulation of erythropoiesis, essentially driven by renal HIF2α .

Pharmacokinetics

It’s known that hif-2α antagonists like belzutifan have shown encouraging efficacy and good tolerability in sporadic mrcc

Result of Action

The molecular and cellular effects of HIF-2alpha-IN-3 action are primarily through the inhibition of HIF-2α. This can lead to changes in the expression of various genes involved in metabolism, immunity, and inflammation . For example, HIF-2α deficiency leads to excessive activation of the NLRP3 inflammasome in mouse and human primary macrophages upon stimulation .

Action Environment

The action of HIF-2alpha-IN-3 is influenced by environmental factors such as oxygen levels. Hypoxia, or low oxygen levels, is characteristic of the tumor microenvironment and correlates with poor prognosis and therapeutic resistance . Hypoxia leads to the activation of the HIF signaling pathway and stabilization of the HIF-α subunit, driving tumor progression . Therefore, the efficacy and stability of HIF-2alpha-IN-3 could be influenced by the oxygen levels in the environment.

Safety and Hazards

While HIF-2α inhibitors have shown promise in treating certain types of cancers, their full potential and limitations are still being explored . There may be intrinsic and acquired resistance to HIF2α inhibitors, including acquired mutations of the gatekeeper pocket of HIF2α and its interacting partner ARNT .

Future Directions

HIF-2α inhibitors like belzutifan have shown high efficacy in tumors with genetically driven hypoxia caused by VHL mutations . This suggests that a focus on other mutations that similarly lead to HIF2α stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle (SDHA/B/C/D, FH, MDH2, IDH2), HIF hydroxylases (EGLN/PHDs), and the HIF2α-encoding gene, EPAS1, are warranted . New trials involving HIF2α inhibition have been recently launched and may offer a new therapeutic avenue for neuroendocrine tumors and opportunities for combination therapies to overcome resistance .

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKMXPISWCLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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